molecular formula C13H10BrNO B1532424 4-(3-Bromobenzoyl)-2-methylpyridine CAS No. 1187169-54-5

4-(3-Bromobenzoyl)-2-methylpyridine

Cat. No. B1532424
M. Wt: 276.13 g/mol
InChI Key: CQRQMCDTKOZJEW-UHFFFAOYSA-N
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Description

“4-(3-Bromobenzoyl)-2-methylpyridine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “2-methyl” indicates a methyl group (CH3) attached to the second carbon of the pyridine ring. The “4-(3-Bromobenzoyl)” part suggests a benzoyl group (C6H4CO-) attached to the fourth carbon of the pyridine ring, with a bromine atom on the third carbon of the benzoyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the addition of the methyl group, and the attachment of the bromobenzoyl group. A possible starting material could be 2-methylpyridine. The bromobenzoyl group could potentially be introduced through a Friedel-Crafts acylation using 3-bromobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (the pyridine and the benzene ring of the benzoyl group), a carbonyl group (C=O) in the benzoyl group, and a bromine atom attached to the benzene ring .


Chemical Reactions Analysis

As an aromatic compound, “4-(3-Bromobenzoyl)-2-methylpyridine” could participate in electrophilic aromatic substitution reactions. The presence of the electron-withdrawing carbonyl group and the bromine atom would make the benzene ring less reactive towards electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom would increase its molecular weight and could enhance its reactivity compared to a similar compound without the bromine .

Scientific Research Applications

Preparation of Acylated Sugars

  • Scientific Field: Organic Chemistry
  • Summary of Application: A method for the preparation of fully acetylated and (3-bromo)benzoylated α-monosaccharides and disaccharides has been described . This involves the vigorous mechanical mixing of solid reactants on a high-speed shaker .
  • Methods of Application: The technique involves mechanical mixing of solid reactants on a high-speed shaker . This method has been used to prepare a variety of α-acylated sugars .
  • Results or Outcomes: The method has been successful in preparing a variety of α-acylated sugars, including penta-O-acetyl-α-D-galactopyranose, penta-O-acetyl-α-D-glucopyranose, penta-O-acetyl-α-D-mannopyranose, and others .

Synthesis of Organic Compounds

  • Scientific Field: Organic Synthesis
  • Summary of Application: 4-(3-Bromobenzoyl)quinoline analogs have been synthesized for various applications, including the production of complex tetracyclic alkaloids and other biologically active compounds.
  • Methods of Application: The specific methods of synthesis are not detailed in the source, but it highlights the versatility of quinoline derivatives in organic chemistry.
  • Results or Outcomes: The synthetic methods have been successful in producing a variety of organic compounds, demonstrating the versatility of quinoline derivatives in organic chemistry.

Preparation of 4-(3-Bromobenzoyl) Morpholine

  • Scientific Field: Organic Chemistry
  • Summary of Application: 4-(3-Bromobenzoyl) Morpholine is a chemical compound with the molecular formula C11H12BrNO2 . It is used in various chemical reactions as a reagent .
  • Methods of Application: The specific methods of synthesis are not detailed in the source .
  • Results or Outcomes: The compound has been successfully synthesized and used in various chemical reactions .

Synthesis of 4-(3-Bromobenzoyl)benzaldehyde

  • Scientific Field: Organic Synthesis
  • Summary of Application: 4-(3-Bromobenzoyl)benzaldehyde is a chemical compound with the molecular formula C14H9BrO2 . It is used in the synthesis of various organic compounds .
  • Methods of Application: The specific methods of synthesis are not detailed in the source .
  • Results or Outcomes: The compound has been successfully synthesized and used in the synthesis of various organic compounds .

Safety And Hazards

As with any chemical compound, handling “4-(3-Bromobenzoyl)-2-methylpyridine” would require appropriate safety measures. The specific hazards would depend on various factors, including its reactivity and potential toxicity .

properties

IUPAC Name

(3-bromophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-7-11(5-6-15-9)13(16)10-3-2-4-12(14)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRQMCDTKOZJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001247467
Record name (3-Bromophenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromobenzoyl)-2-methylpyridine

CAS RN

1187169-54-5
Record name (3-Bromophenyl)(2-methyl-4-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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